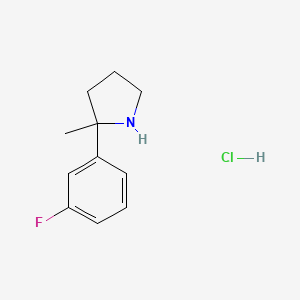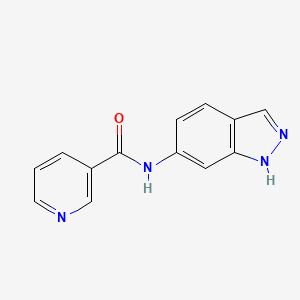
2-(3-Fluorophenyl)-2-methylpyrrolidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Fluorophenyl)-2-methylpyrrolidine;hydrochloride is a useful research compound. Its molecular formula is C11H15ClFN and its molecular weight is 215.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Fluorinated pyrrolidine derivatives play a critical role in medicinal chemistry due to their presence in compounds with therapeutic potential. For instance, fluoropyrrolidine derivatives are identified as useful synthons in the development of dipeptidyl peptidase IV inhibitors, showcasing their significance in medicinal applications (R. Singh, T. Umemoto, 2011). These inhibitors are vital for treating conditions like diabetes, highlighting the importance of fluorinated compounds in drug discovery.
Synthetic Applications
In organic synthesis, fluorinated compounds serve as key intermediates for constructing complex molecules. The synthesis of 4-fluoropyrrolidine-2-carbonyl fluorides from N-protected 4-hydroxyproline using Fluolead exemplifies the utility of fluorine-containing synthons. These fluorides are converted to a variety of intermediates, such as carboxamides and carbonitriles, in high yields, underscoring their versatility in synthetic chemistry (R. Singh, T. Umemoto, 2011).
Neuropharmacological Research
Fluorinated pyrrolidines are also investigated in neuropharmacological research, as evidenced by studies on compounds like R-96544, a 5-HT2A receptor antagonist derived from a fluorinated pyrrolidine. This compound exhibits potent inhibition of serotonin-induced platelet aggregation, showcasing the potential of fluorinated pyrrolidines in developing novel treatments for conditions influenced by serotonin receptors (T. Ogawa et al., 2002).
Organometallic Chemistry
In organometallic chemistry, fluorinated ligands are pivotal for the stabilization of metal complexes. Platinum(II) and -(IV) complexes with fluorinated phosphine ligands demonstrate exceptional stability, highlighting the influence of fluorine atoms on the physicochemical properties of organometallic compounds. These findings underscore the potential of fluorinated compounds in catalysis and materials science (Anette Yahav, I. Goldberg, A. Vigalok, 2005).
Safety and Hazards
Zukünftige Richtungen
The future directions for the study of “2-(3-Fluorophenyl)-2-methylpyrrolidine;hydrochloride” could involve further exploration of its synthesis, structural analysis, and potential biological activity. The development of new synthetic methods and the discovery of novel biological activities are areas of ongoing research .
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s worth noting that related compounds, such as 3-fluoroamphetamine, act as a monoamine releaser with similar potency to methamphetamine but more selectivity for dopamine and norepinephrine release over serotonin .
Biochemical Pathways
Related compounds are known to influence various biochemical pathways, including those involved in the metabolism and synthesis of neurotransmitters .
Pharmacokinetics
Similar compounds have been shown to have a rapid onset of action and a relatively short half-life .
Result of Action
Related compounds have been shown to have potent stimulant effects, potentially due to their influence on neurotransmitter release .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of similar compounds .
Eigenschaften
IUPAC Name |
2-(3-fluorophenyl)-2-methylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c1-11(6-3-7-13-11)9-4-2-5-10(12)8-9;/h2,4-5,8,13H,3,6-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJKFFKLZSDJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C2=CC(=CC=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 4-[(3-bromo-5-methylpyridin-2-yl)amino]butanoate](/img/structure/B2825370.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(4-fluorophenoxy)ethyl)acetamide](/img/structure/B2825371.png)

![1-((1R,5S)-8-(2,4-dimethylthiazole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2825375.png)
![3-(3,4-Dimethylphenyl)-6-[(2,5-dimethylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2825377.png)


![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2825384.png)
![2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile](/img/structure/B2825385.png)
![2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2825387.png)

![tert-Butyl 3-oxo-2,3,4,5,7,8-hexahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate](/img/structure/B2825389.png)

![5-(2-Bicyclo[2.2.1]heptanyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2825391.png)
